molecular formula C26H23N3O2S B11663615 2-({[5-Acetyl-4-(2-methoxynaphthalen-1-YL)-6-methyl-1,4-dihydropyrimidin-2-YL]sulfanyl}methyl)benzonitrile

2-({[5-Acetyl-4-(2-methoxynaphthalen-1-YL)-6-methyl-1,4-dihydropyrimidin-2-YL]sulfanyl}methyl)benzonitrile

Cat. No.: B11663615
M. Wt: 441.5 g/mol
InChI Key: FTVVYLCMCNFUBV-UHFFFAOYSA-N
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Description

2-({[5-Acetyl-4-(2-methoxynaphthalen-1-YL)-6-methyl-1,4-dihydropyrimidin-2-YL]sulfanyl}methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety, a dihydropyrimidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-Acetyl-4-(2-methoxynaphthalen-1-YL)-6-methyl-1,4-dihydropyrimidin-2-YL]sulfanyl}methyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where 2-methoxynaphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The final step involves the introduction of the benzonitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a suitable nitrile reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, aldehydes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in a specific manner, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-({[5-Acetyl-4-(2-methoxynaphthalen-1-YL)-6-methyl-1,4-dihydropyrimidin-2-YL]sulfanyl}methyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would depend on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-({[5-Acetyl-4-(2-methoxynaphthalen-1-YL)-6-methyl-1,4-dihydropyrimidin-2-YL]sulfanyl}methyl)benzonitrile: shares structural similarities with other dihydropyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides multiple sites for functionalization, making it a valuable compound for research and development in various scientific fields.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[[5-acetyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C26H23N3O2S/c1-16-23(17(2)30)25(24-21-11-7-6-8-18(21)12-13-22(24)31-3)29-26(28-16)32-15-20-10-5-4-9-19(20)14-27/h4-13,25H,15H2,1-3H3,(H,28,29)

InChI Key

FTVVYLCMCNFUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)SCC2=CC=CC=C2C#N)C3=C(C=CC4=CC=CC=C43)OC)C(=O)C

Origin of Product

United States

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